molecular formula C13H18N6 B6057327 4,6-dimethyl-3-(1-piperidinyldiazenyl)-1H-pyrazolo[3,4-b]pyridine

4,6-dimethyl-3-(1-piperidinyldiazenyl)-1H-pyrazolo[3,4-b]pyridine

Cat. No. B6057327
M. Wt: 258.32 g/mol
InChI Key: JBICABPBRPGFNV-ISLYRVAYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,6-dimethyl-3-(1-piperidinyldiazenyl)-1H-pyrazolo[3,4-b]pyridine, also known as MRS2500, is a selective antagonist of the P2Y1 receptor. It is a potent and specific inhibitor of ADP-induced platelet aggregation and has been extensively studied for its potential therapeutic applications.

Mechanism of Action

4,6-dimethyl-3-(1-piperidinyldiazenyl)-1H-pyrazolo[3,4-b]pyridine acts as a selective antagonist of the P2Y1 receptor, which is a G protein-coupled receptor that is activated by ADP. By inhibiting the activation of this receptor, this compound prevents the downstream signaling pathways that lead to platelet aggregation and thrombus formation.
Biochemical and Physiological Effects:
This compound has been shown to inhibit ADP-induced platelet aggregation in vitro and in vivo. It has also been shown to reduce thrombus formation in animal models of thrombosis. In cancer cells, this compound has been shown to inhibit cell growth and migration, as well as induce apoptosis.

Advantages and Limitations for Lab Experiments

One advantage of using 4,6-dimethyl-3-(1-piperidinyldiazenyl)-1H-pyrazolo[3,4-b]pyridine in lab experiments is its specificity for the P2Y1 receptor, which allows for the selective inhibition of ADP-induced platelet aggregation. However, one limitation is that it may not be effective in inhibiting platelet aggregation in the presence of other agonists.

Future Directions

Future research on 4,6-dimethyl-3-(1-piperidinyldiazenyl)-1H-pyrazolo[3,4-b]pyridine could focus on its potential use in combination therapies for cardiovascular diseases and cancer. It could also be investigated for its potential use in other diseases that involve platelet activation and thrombosis, such as sepsis and pulmonary embolism. Additionally, further studies could explore the potential side effects and toxicity of this compound in animal models and human clinical trials.

Synthesis Methods

The synthesis of 4,6-dimethyl-3-(1-piperidinyldiazenyl)-1H-pyrazolo[3,4-b]pyridine involves a multi-step process that includes the reaction of 4,6-dimethyl-3-nitropyrazole with 1-piperidinylhydrazine to form the diazenylhydrazide intermediate. This is then coupled with 4-chloro-6-methylpyridine-3-amine to form the final product.

Scientific Research Applications

4,6-dimethyl-3-(1-piperidinyldiazenyl)-1H-pyrazolo[3,4-b]pyridine has been extensively studied for its potential therapeutic applications in cardiovascular diseases, including thrombosis and stroke. It has also been investigated for its potential use in cancer therapy, as it has been shown to inhibit the growth and migration of cancer cells.

properties

IUPAC Name

(E)-(4,6-dimethyl-2H-pyrazolo[3,4-b]pyridin-3-yl)-piperidin-1-yldiazene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N6/c1-9-8-10(2)14-12-11(9)13(16-15-12)17-18-19-6-4-3-5-7-19/h8H,3-7H2,1-2H3,(H,14,15,16)/b18-17+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBICABPBRPGFNV-ISLYRVAYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=NNC(=C12)N=NN3CCCCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NC2=NNC(=C12)/N=N/N3CCCCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.